molecular formula C9H6BrClN2 B15229621 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile

Cat. No.: B15229621
M. Wt: 257.51 g/mol
InChI Key: MSNXGGRZZRKUSJ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H6BrClN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of nicotinonitrile derivatives followed by cyclopropylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and cyclopropylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

  • 5-Bromo-2-chloronicotinonitrile
  • 5-Bromo-6-chloro-pyrazin-2-amine

Comparison: 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-6-chloro-2-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrClN2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2

InChI Key

MSNXGGRZZRKUSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C=C2C#N)Br)Cl

Origin of Product

United States

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